benzothiophene-6-sulfonyl chloride
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Overview
Description
benzothiophene-6-sulfonyl chloride is an organosulfur compound with the molecular formula C8H5ClO2S2. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: benzothiophene-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of benzo[b]thiophene using chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative .
Industrial Production Methods: In industrial settings, the production of benzo[b]thiophene-6-sulfonyl chloride may involve large-scale sulfonylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: benzothiophene-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Thiols: Produced through reduction reactions.
Scientific Research Applications
benzothiophene-6-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-6-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in forming sulfonamide bonds, which are crucial in many biological and chemical processes .
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, modifying their activity through the formation of covalent bonds. This interaction can inhibit or enhance the function of specific molecular targets, contributing to its therapeutic potential .
Comparison with Similar Compounds
- Benzo[b]thiophene-2-sulfonyl chloride
- Benzo[b]thiophene-3-sulfonyl chloride
- Benzo[b]thiophene-4-sulfonyl chloride
Comparison: While these compounds share a similar core structure, the position of the sulfonyl chloride group significantly influences their reactivity and applications. benzothiophene-6-sulfonyl chloride is unique due to its specific substitution pattern, which can affect its chemical behavior and biological activity .
Properties
IUPAC Name |
1-benzothiophene-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S2/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFFTKZMMZJDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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